

Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 6-Nitroindoline-2-carboxylic acid

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Introduction

6-Nitroindoline-2-carboxylic acid is a versatile chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active molecules. Its rigid indoline scaffold, coupled with the electronic properties of the nitro group, provides a valuable platform for the design of novel therapeutics. This document provides an overview of its applications, quantitative data on the activity of its derivatives, and detailed protocols for its synthesis and use in relevant biological assays.

Applications in Medicinal Chemistry

Derivatives of **6-nitroindoline-2-carboxylic acid** have shown promise in several therapeutic areas, primarily as enzyme inhibitors and antimicrobial agents. The nitro group can act as a key interaction point within a biological target or be a precursor for an amino group, allowing for further chemical modifications.

Antimycobacterial Agents

Quinolone carboxylic acids bearing a nitro group have been synthesized and evaluated for their activity against *Mycobacterium tuberculosis*. These compounds often target DNA gyrase, an essential enzyme for bacterial DNA replication.

Fructose-1,6-bisphosphatase (FBPase) Inhibitors

Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been identified as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the gluconeogenesis pathway.[1] Inhibition of FBPase is a potential therapeutic strategy for the management of type 2 diabetes.[1]

Quantitative Data

The following tables summarize the biological activity of derivatives synthesized from nitro-substituted indole or quinoline carboxylic acids.

Table 1: Antimycobacterial Activity of 6-nitroquinolone-3-carboxylic acid derivatives against M. tuberculosis[2]

Compound	MIC against MTB H37Rv (μM)	MIC against MDR-TB (μM)
8c	0.08	0.16

MTB: Mycobacterium tuberculosis, MDR-TB: Multi-drug resistant Mycobacterium tuberculosis.

Table 2: In Vivo Efficacy of Compound 8c[2]

Treatment	Dose (mg/kg)	Log10 Protection in Lung	Log10 Protection in Spleen
Compound 8c	50	2.78	4.15

Table 3: FBPase Inhibitory Activity of 7-nitro-1H-indole-2-carboxylic acid derivatives[1]

Compound	IC50 (μM)
3.9	0.99

Experimental Protocols

Protocol 1: Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid

This protocol describes the synthesis of (S)-6-nitroindoline-2-carboxylic acid from L-phenylalanine.[2]

Materials:

- L-phenylalanine
- Urea nitrate
- Sulfuric acid (H₂SO₄)
- 2,4-dinitro-L-phenylalanine
- Reagents for intramolecular nitro amination

Procedure:

- Nitration of L-phenylalanine:
 - In a one-pot synthesis, react L-phenylalanine with urea nitrate (UN) in sulfuric acid (H₂SO₄) as the nitrating reagent.
 - This reaction yields 2,4-dinitro-L-phenylalanine. A typical yield for this step is around 75.7%.[2]
- Intramolecular Nitro Amination:
 - The 2,4-dinitro-L-phenylalanine is then subjected to intramolecular nitro amination.
 - This cyclization reaction forms (S)-6-nitroindoline-2-carboxylic acid.
 - This step proceeds with a high enantiomeric excess (>99.5%) and a yield of approximately 65.7%.[2]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

This protocol is a standard method for determining the antimycobacterial activity of synthesized compounds.^[3]

Materials:

- Synthesized compounds
- Mycobacterium tuberculosis H37Rv strain
- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
- 96-well microplates
- Resazurin dye

Procedure:

- Compound Preparation:
 - Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
 - Perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth in a 96-well plate.
- Inoculum Preparation:
 - Grow M. tuberculosis H37Rv to mid-log phase.
 - Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to a defined number of bacterial cells per ml.^[3]
 - Dilute the inoculum to the final desired concentration in Middle-brook 7H9 broth.
- Inoculation and Incubation:

- Add the prepared bacterial inoculum to each well of the microplate containing the diluted compounds.
- Include a positive control (bacteria with no compound) and a negative control (broth only).
- Incubate the plates at 37°C for 7 days.
- MIC Determination:
 - After incubation, add resazurin solution to each well and incubate for another 24-48 hours.
 - A color change from blue to pink indicates bacterial growth.
 - The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., inhibits visible growth).[4]

Protocol 3: Fructose-1,6-bisphosphatase (FBPase) Inhibition Assay

This is a coupled-enzyme assay to determine the inhibitory activity of compounds against FBPase.[5]

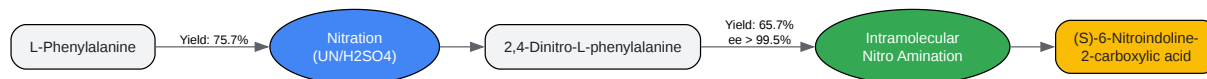
Materials:

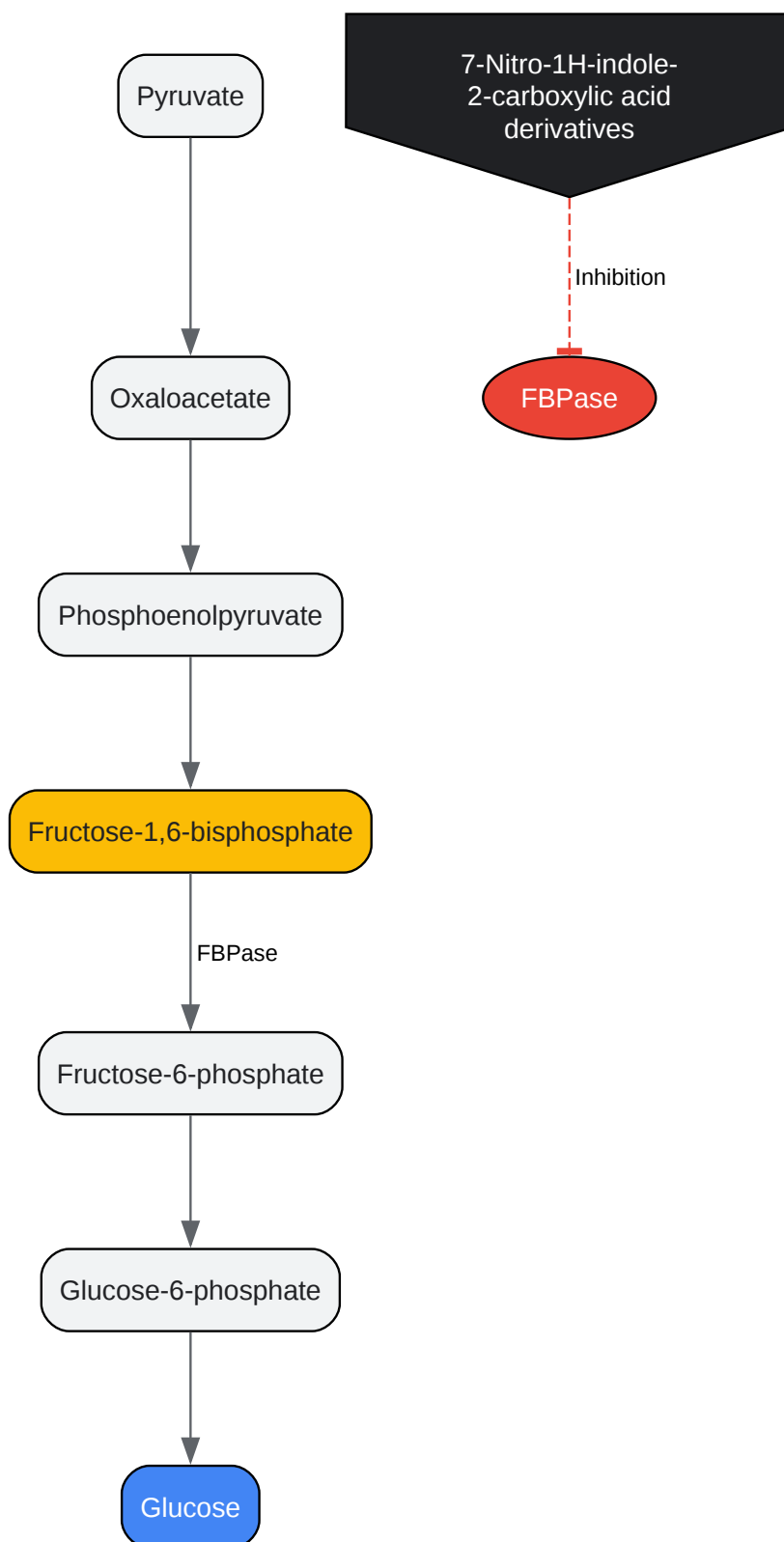
- Recombinant human FBPase
- Fructose-1,6-bisphosphate (FBP)
- Phosphoglucose isomerase
- Glucose-6-phosphate dehydrogenase
- NADP⁺
- Tris buffer (pH 7.5) containing MgCl₂, (NH₄)₂SO₄, and EDTA
- Synthesized inhibitor compounds
- Spectrophotometer

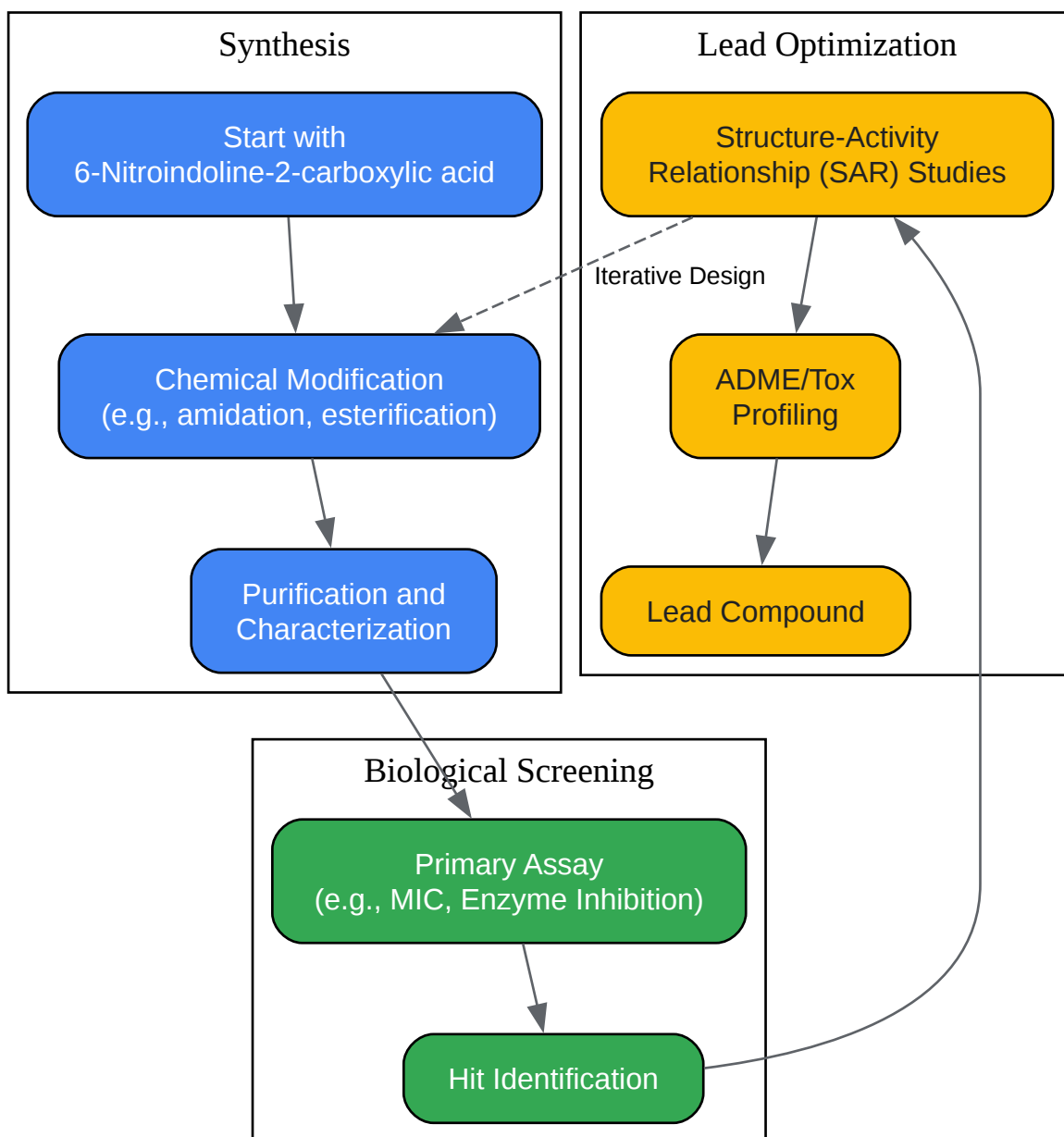
Procedure:

- **Reaction Mixture Preparation:**
 - In a cuvette, prepare a reaction mixture containing Tris buffer, NADP⁺, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.
- **Inhibitor and Enzyme Addition:**
 - Add the desired concentration of the inhibitor compound to the cuvette.
 - Add a specific amount of FBPase (e.g., 9 ng) to the mixture and allow it to equilibrate at 30°C.[\[5\]](#)
- **Initiation and Measurement:**
 - Initiate the reaction by adding the substrate, Fructose-1,6-bisphosphate (FBP), to the cuvette.
 - Monitor the reduction of NADP⁺ to NADPH by measuring the increase in absorbance at 340 nm in a spectrophotometer.[\[5\]](#)
- **IC50 Determination:**
 - Perform the assay with a range of inhibitor concentrations.
 - Calculate the percentage of inhibition for each concentration relative to a control without the inhibitor.
 - The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.[\[1\]](#)

Visualizations







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